4-(Pyrrolidin-1-ylmethyl)anilin

Übersicht

Beschreibung

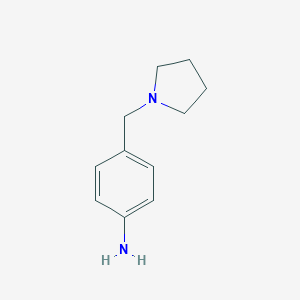

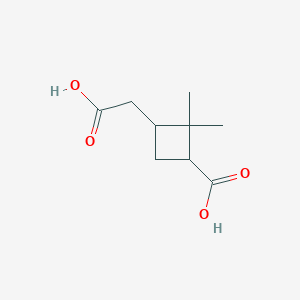

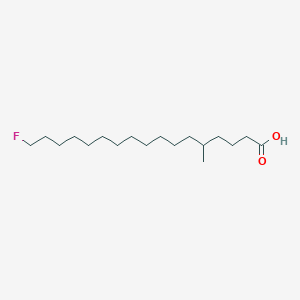

“4-(Pyrrolidin-1-ylmethyl)aniline” is an organic compound with the molecular formula C11H16N2 . It is a derivative of aniline, where an aniline molecule is attached to a pyrrolidine ring . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-1-ylmethyl)aniline” and its derivatives can be achieved through various synthetic strategies. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-ylmethyl)aniline” is characterized by a pyrrolidine ring attached to an aniline molecule . The empirical formula is C11H16N2 . The SMILES string representation isNC(C=C1)=CC=C1CN2CCCC2 . Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-ylmethyl)aniline” is a solid compound . Its molecular weight is 176.26 . The compound may contain up to 0.5 eq water .Wirkmechanismus

4-PMPA acts as an inhibitor of 4-(Pyrrolidin-1-ylmethyl)aniline. This enzyme is responsible for the breakdown of several neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting 4-(Pyrrolidin-1-ylmethyl)aniline, 4-PMPA can increase the concentrations of these neurotransmitters in the brain, leading to potential therapeutic effects.

Biochemical and Physiological Effects

4-PMPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-PMPA can inhibit the activity of 4-(Pyrrolidin-1-ylmethyl)aniline, leading to increased concentrations of serotonin, dopamine, and norepinephrine in the brain. This can result in a number of therapeutic effects, including antidepressant and anxiolytic effects. Additionally, 4-PMPA has been shown to have anticonvulsant and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-PMPA is a useful compound for laboratory experiments due to its ability to act as a potent inhibitor of 4-(Pyrrolidin-1-ylmethyl)aniline. This can be beneficial for studies of neurotransmitter release and reuptake, as well as for studies of enzyme inhibition. However, 4-PMPA has some limitations for laboratory experiments. For example, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, 4-PMPA can be toxic in high concentrations, so it is important to use it with caution in laboratory experiments.

Zukünftige Richtungen

There are a variety of potential future directions for the use of 4-PMPA in scientific research. For example, further research could be conducted to explore the potential therapeutic effects of 4-PMPA in the treatment of neurological and psychiatric disorders. Additionally, further research could be conducted to explore the potential use of 4-PMPA in the treatment of drug addiction. Additionally, 4-PMPA could be used in studies of enzyme inhibition, drug metabolism, and neurotransmitter release and reuptake. Finally, 4-PMPA could be used in studies of the development of new drugs and drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsmittel

4-(Pyrrolidin-1-ylmethyl)anilin: wurde bei der Synthese von Pyrimidinderivaten verwendet, die als potente duale Inhibitoren von Mer- und c-Met-Kinasen wirken . Diese Kinasen sind häufig in verschiedenen Tumoren überexprimiert, was sie zu idealen Zielen für Antitumormedikamente macht. Die Verbindung hat eine robuste inhibitorische Aktivität und gute antiproliferative Aktivitäten an Krebszellen gezeigt, was ihr Potenzial als wertvolles Gerüst im Design von Antikrebsmedikamenten nahelegt.

Biotechnologie: Proteomforschung

Diese Verbindung wird in der Proteomforschung als Baustein für die Synthese von Peptiden und Proteinen verwendet . Seine strukturelle Vielseitigkeit ermöglicht die Einführung von Modifikationen, die die Bindungsaffinität oder -spezifität von Biomolekülen verbessern können, was für die Entwicklung neuer biotechnologischer Werkzeuge entscheidend ist.

Organische Synthese: Zwischenprodukt für komplexe Moleküle

This compound: dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle . Seine Reaktivität ermöglicht die Einführung verschiedener funktioneller Gruppen, was die Bildung diverser molekularer Architekturen erleichtert. Dies ist besonders nützlich bei der Synthese von Naturprodukten und Pharmazeutika.

Pharmazeutische Forschung: Medikamentenentwicklung

Die Rolle der Verbindung in der pharmazeutischen Forschung ist aufgrund ihrer Beteiligung an der Synthese verschiedener Medikamentenkandidaten von Bedeutung . Sie wurde zur Entwicklung von Molekülen mit potenziellen therapeutischen Anwendungen wie Antibakterien, Antimykotika und ZNS-aktiven Medikamenten verwendet.

Industrielle Anwendungen: Chemische Herstellung

In einem industriellen Kontext ist This compound eine wertvolle Chemikalie bei der Herstellung von Farbstoffen, Pigmenten und anderen Feinchemikalien . Seine chemischen Eigenschaften machen es für großtechnische Reaktionen geeignet, die für die Produktion von Materialien unerlässlich sind, die in alltäglichen Produkten verwendet werden.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-64-6 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)

![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

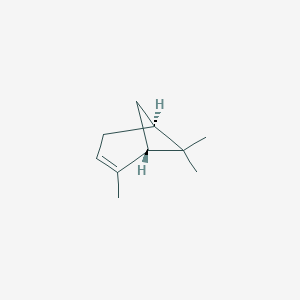

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)